Tranilast sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

Tranilast sodium primarily targets histamine H1 receptors and prostaglandin D2 synthase . These targets play crucial roles in allergic responses and inflammation. By inhibiting these targets, Tranilast helps reduce the release of histamine and other inflammatory mediators .

Mode of Action

This compound interacts with its targets by binding to the histamine H1 receptors and inhibiting the activity of prostaglandin D2 synthase. This interaction prevents the release of histamine from mast cells and reduces the production of prostaglandins, leading to decreased inflammation and allergic responses .

Biochemical Pathways

Tranilast affects several biochemical pathways, including the histamine release pathway and the prostaglandin synthesis pathway . By inhibiting these pathways, Tranilast reduces the levels of histamine and prostaglandins, which are key mediators of inflammation and allergic reactions. This results in decreased symptoms of asthma, allergic rhinitis, and atopic dermatitis .

Pharmacokinetics

This compound is administered orally and is well-absorbed from the gastrointestinal tract. It undergoes hepatic metabolism and is primarily excreted in the urine. The compound has a moderate half-life, allowing for sustained therapeutic effects. Its bioavailability is influenced by factors such as food intake and liver function .

Result of Action

At the molecular level, this compound reduces the release of histamine and prostaglandins, leading to decreased inflammation. At the cellular level, it inhibits the proliferation of fibroblasts and reduces the formation of keloids and hypertrophic scars. Clinically, this results in the alleviation of symptoms associated with allergic disorders and the prevention of scar formation .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as pH, temperature, and the presence of other medications . For instance, acidic environments may enhance its absorption, while high temperatures could potentially degrade the compound. Additionally, interactions with other drugs, such as warfarin, can affect its metabolism and efficacy .

This compound’s multifaceted mechanism of action makes it a valuable therapeutic agent for managing allergic disorders and preventing scar formation. Its ability to modulate key inflammatory pathways and its favorable pharmacokinetic profile contribute to its clinical effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tranilast Sodium can be synthesized through the reaction of Tranilast with sodium hydroxide. The reaction typically involves dissolving Tranilast in a suitable solvent, followed by the addition of sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the careful control of temperature, pH, and reaction time to achieve the desired product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: It can also be reduced under specific conditions to yield reduced forms of the compound.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated forms .

Scientific Research Applications

Tranilast Sodium has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: this compound is studied for its effects on cellular processes and signaling pathways.

Medicine: It is investigated for its potential therapeutic effects in treating allergic reactions, inflammation, and certain types of cancer.

Industry: this compound is used in the development of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Tranilast: The parent compound of Tranilast Sodium, used in similar applications.

trans-Tranilast: A stereoisomer of Tranilast with similar biological activities.

SB 252218 Sodium: Another compound with comparable anti-allergic and anti-inflammatory properties

Uniqueness: this compound is unique due to its specific mechanism of action, targeting both prostaglandin D2 production and angiotensin II antagonism. This dual action makes it particularly effective in modulating immune responses and reducing inflammation .

Biological Activity

Tranilast sodium, a derivative of anthranilic acid, is primarily recognized for its anti-allergic properties and has garnered attention for its diverse biological activities, particularly in inflammation, fibrosis, and cancer. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

1. Anti-Inflammatory Effects:

Tranilast exhibits significant anti-inflammatory properties by inhibiting the NLRP3 inflammasome, which plays a crucial role in the inflammatory response. Studies indicate that tranilast binds to the NACHT domain of NLRP3, preventing its oligomerization without affecting ATPase activity, thus reducing the release of pro-inflammatory cytokines such as IL-1β and IL-18 . Additionally, tranilast inhibits the expression of chemokines like CXCL9 and CXCL10, further contributing to its anti-inflammatory profile .

2. Antifibrotic Activity:

The drug demonstrates antifibrotic effects by inhibiting TGF-β1-induced epithelial-mesenchymal transition (EMT), a key process in fibrosis development. In vivo studies have shown that tranilast treatment reduces markers associated with EMT, such as vimentin and Smad4 . This suggests its potential in treating fibrotic diseases across various organs.

3. Antitumor Properties:

Tranilast has been investigated for its antitumor effects across several cancer types. It exhibits cytostatic effects on osteosarcoma cells and enhances the efficacy of chemotherapeutic agents like cisplatin. In combination treatments, tranilast increased early and late apoptotic cell death in cancer cells while promoting cell cycle arrest at the G2/M phase . Clinical trials have begun to evaluate its effectiveness in managing proliferative disorders .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Tranilast in COVID-19 Treatment

A review highlighted tranilast's potential role in treating COVID-19 due to its ability to modulate inflammatory responses and inhibit NLRP3 inflammasome activation. The study proposed conducting clinical trials to assess its safety and efficacy in COVID-19 patients suffering from acute inflammation .

Case Study 2: Tranilast in Cancer Therapy

In a clinical setting, tranilast was evaluated for its antitumor effects in patients with various cancers. Results indicated that patients receiving tranilast alongside standard chemotherapy experienced improved outcomes compared to those receiving chemotherapy alone. This supports further investigation into tranilast as an adjunct therapy in oncology .

Properties

IUPAC Name |

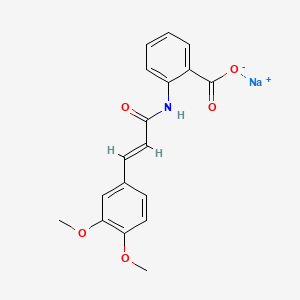

sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5.Na/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22;/h3-11H,1-2H3,(H,19,20)(H,21,22);/q;+1/p-1/b10-8+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGHWWBBHZLTTA-VRTOBVRTSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16NNaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.